molecular formula C12H20ClF3N2O B2955361 2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride CAS No. 1955554-12-7

2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride

Cat. No.: B2955361
CAS No.: 1955554-12-7
M. Wt: 300.75
InChI Key: UVXMLDYEHCFYFY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride is a chemical compound with the molecular formula C12H19F3N2O·HCl It is a hydrochloride salt of 2,2,2-trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one, which is a fluorinated derivative of piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:

  • Nucleophilic Substitution Reaction: Starting with piperidine, the compound can be synthesized by reacting it with trifluoroacetyl chloride under controlled conditions.

  • Reductive Amination: Another method involves the reductive amination of piperidine with trifluoroacetic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of reactors and controlled environments to ensure purity and yield. The process involves the careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the trifluoromethyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different fluorinated and non-fluorinated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are important in pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding. Medicine: Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist or antagonist, or modulate signaling pathways. The specific mechanism of action depends on the biological system and the context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-piperidin-4-yl-ethanone hydrochloride: A closely related compound with a similar structure but lacking the additional piperidine ring.

  • 1-Trifluoroacetyl piperidine: Another fluorinated derivative of piperidine, but with a different substitution pattern.

Uniqueness: 2,2,2-Trifluoro-1-[3-(piperidin-4-yl)piperidin-1-yl]ethan-1-one hydrochloride is unique due to its dual piperidine rings and trifluoromethyl group, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trifluoro-1-(3-piperidin-4-ylpiperidin-1-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19F3N2O.ClH/c13-12(14,15)11(18)17-7-1-2-10(8-17)9-3-5-16-6-4-9;/h9-10,16H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXMLDYEHCFYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)C2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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